5-[4-(benzyloxy)anilino]-5-oxopentanoic acid
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Overview
Description
5-[4-(benzyloxy)anilino]-5-oxopentanoic acid is an organic compound with the molecular formula C20H21NO6 It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an amino group and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzyloxy)anilino]-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-(benzyloxy)aniline with glutaric anhydride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
5-[4-(benzyloxy)anilino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
5-[4-(benzyloxy)anilino]-5-oxopentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[4-(benzyloxy)anilino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the amino and carbonyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-(benzyloxy)-5-oxopentanoic acid: Similar structure but with an amino group instead of the phenylamino group.
(4S)-5-(Benzyloxy)-4-[[(benzyloxy)carbonyl]amino]-5-oxopentanoic acid: Contains an additional benzyloxycarbonyl group.
(4-Benzyloxy)phenylacetic acid: Lacks the pentanoic acid moiety.
Uniqueness
5-[4-(benzyloxy)anilino]-5-oxopentanoic acid is unique due to the combination of its benzyloxy, phenylamino, and pentanoic acid groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H19NO4 |
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Molecular Weight |
313.3 g/mol |
IUPAC Name |
5-oxo-5-(4-phenylmethoxyanilino)pentanoic acid |
InChI |
InChI=1S/C18H19NO4/c20-17(7-4-8-18(21)22)19-15-9-11-16(12-10-15)23-13-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8,13H2,(H,19,20)(H,21,22) |
InChI Key |
QHWQEQFCGHLBRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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